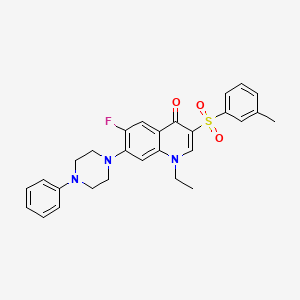

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its biological activity and is often found in many pharmacologically active molecules.

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-phenylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3S/c1-3-30-19-27(36(34,35)22-11-7-8-20(2)16-22)28(33)23-17-24(29)26(18-25(23)30)32-14-12-31(13-15-32)21-9-5-4-6-10-21/h4-11,16-19H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNKUJNRPVJJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC(=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluoro Group: The fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases.

Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with specific receptors or enzymes.

Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core, are known for their antimalarial activity.

Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, which contain a fluorinated quinoline core.

Sulfonyl-containing Compounds: Sulfonylureas, which are used as antidiabetic agents, also contain a sulfonyl group.

Uniqueness

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-Ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of 365.47 g/mol. The presence of a fluorine atom and a piperazine moiety contributes to its pharmacological profile.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant activity. A study demonstrated that derivatives of the quinoline class can inhibit serotonin reuptake, thereby increasing serotonin levels in synaptic clefts, which is crucial for mood regulation .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. In vitro studies have shown that it may interact with dopamine receptors, particularly D2 and D4 subtypes, which are implicated in the pathophysiology of these conditions .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cell lines, promoting cell survival under conditions that typically induce apoptosis . This activity could be beneficial in neurodegenerative diseases such as Alzheimer's.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Serotonin Reuptake Inhibition : Enhances serotonin availability.

- Dopamine Receptor Modulation : Alters dopaminergic signaling.

- Antioxidant Activity : Reduces oxidative damage in neural tissues.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antidepressant-like effects in rodent models. |

| Study 2 | Showed reduced symptoms of psychosis in animal models when administered at therapeutic doses. |

| Study 3 | Indicated neuroprotective effects against glutamate-induced toxicity in neuronal cultures. |

Example Case Study: Antidepressant Activity

In a controlled study involving rodents, administration of the compound resulted in a statistically significant decrease in depressive-like behavior as measured by the forced swim test (FST). The results indicated that the compound's effect was comparable to established antidepressants such as fluoxetine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.